Butyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Butyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes a dichlorophenyl group, a dioxo-dihydro-isoindole core, and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the isoindole core. This intermediate is then reacted with butyl alcohol under esterification conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dioxo-isoindole core may also play a role in its biological activity by binding to specific sites on proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate
- Butyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxylate
Uniqueness
Butyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific substitution pattern on the isoindole ring, which can influence its reactivity and biological activity. The position of the butyl ester and dichlorophenyl groups can significantly affect the compound’s properties compared to its analogs.
Properties
Molecular Formula |
C19H15Cl2NO4 |
---|---|
Molecular Weight |
392.2g/mol |
IUPAC Name |
butyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C19H15Cl2NO4/c1-2-3-8-26-19(25)11-4-6-13-14(9-11)18(24)22(17(13)23)12-5-7-15(20)16(21)10-12/h4-7,9-10H,2-3,8H2,1H3 |
InChI Key |
BSZZVQSBHVBKMH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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